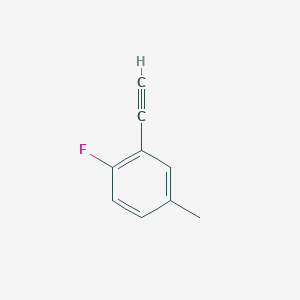

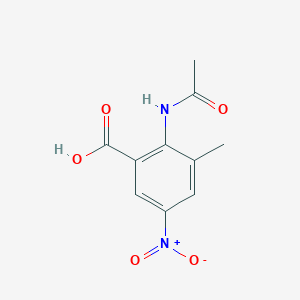

![molecular formula C13H12N2O4S B3059281 Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- CAS No. 96446-86-5](/img/structure/B3059281.png)

Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-

Overview

Description

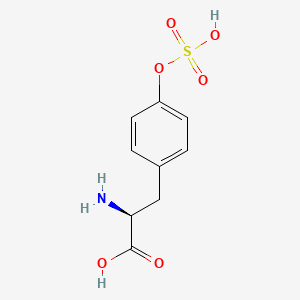

“Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-” is a chemical compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol. The morpholine motif, which is part of this compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .

Synthesis Analysis

The synthesis of morpholines, including “Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-”, has seen recent advances. These advances involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-” is based on the morpholine (1,4-oxazinane) motif. This motif is frequently found in biologically active molecules and pharmaceuticals .Chemical Reactions Analysis

The synthesis of morpholines involves various chemical reactions. For instance, a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides is used to synthesize substituted morpholines .Physical And Chemical Properties Analysis

“Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-” is a chemical compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Structural Studies

- Synthesis and Crystal Structure : Morpholine derivatives, including those incorporating a 5-chlorosalicylic acid structure, have been synthesized and analyzed for their crystal structures. These compounds demonstrate significant angles formed between different benzene rings and the morpholine ring, suggesting their structural complexity and potential for diverse applications (Duan et al., 2014).

- Structural Analysis of Complexes : The study of morpholine derivatives has extended to their complex formation with other molecules. For example, the structural analysis of a 5-nitro-2-tosylaminobenzaldehyde di(morpholin-4-yl)aminal complex with carbon tetrachloride revealed interesting intermolecular interactions and van der Waals character, highlighting the versatility of morpholine derivatives in forming stable complexes (Khrustalev et al., 1998).

Biochemical Applications

- Antimicrobial Activity : Certain morpholine derivatives have shown promising antimicrobial activity. Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline demonstrated good to potent antimicrobial activity against various bacterial strains and fungi, showcasing the potential of morpholine derivatives in pharmaceutical applications (Janakiramudu et al., 2017).

- Cytotoxicity and Anticancer Potential : The cytotoxicity and anticancer potential of morpholine derivatives have been explored. For example, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline showed cytotoxic activity against human tumor cell line HeLa, indicating its potential as an anticancer drug (Ovádeková et al., 2005).

Material Science and Chemistry

- Nonlinear Optical Materials : Morpholinium 2-chloro-4-nitrobenzoate has been studied for its nonlinear optical (NLO) properties. The research on this compound highlighted its phase-matchable characteristics, making it suitable for device fabrication in the field of photonics (Karthick et al., 2018).

- Catalysis and Chemical Reactions : Studies have been conducted on the role of morpholine derivatives in catalysis and chemical reactions. For instance, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with morpholine revealed a catalytic six-membered cyclic transition state, providing insights into the mechanistic aspects of these reactions (Um et al., 2015).

Future Directions

The future directions for research on “Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given the interest in the morpholine motif due to its presence in natural products and biologically relevant compounds, there is likely to be ongoing research in this area .

properties

IUPAC Name |

morpholin-4-yl-(5-nitro-1-benzothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-13(14-3-5-19-6-4-14)12-8-9-7-10(15(17)18)1-2-11(9)20-12/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIUKKCYXXNBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393293 | |

| Record name | Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816074 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine | |

CAS RN |

96446-86-5 | |

| Record name | Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

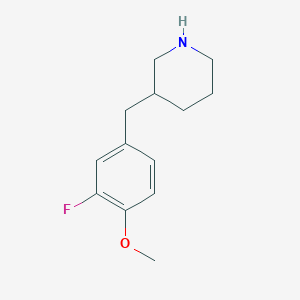

![Benzene, [[(12-bromododecyl)oxy]methyl]-](/img/structure/B3059198.png)

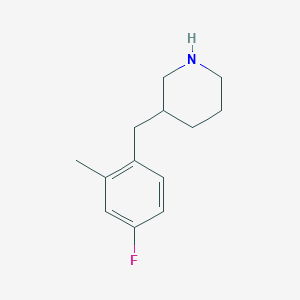

![[2,2'-Bipyridine]-4,6'-diamine](/img/structure/B3059217.png)